molecular formula C13H12N4O2 B2736334 N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105226-71-8

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2736334
CAS No.: 1105226-71-8
M. Wt: 256.265
InChI Key: PWJYEAVBPFSQSR-UHFFFAOYSA-N
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Description

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a heterocyclic compound featuring a pyrimidoindole core fused with an acetamide moiety. The pyrimido[5,4-b]indole scaffold is characterized by a pyrimidine ring fused to an indole system, which is substituted at the 3-position with an N-methyl acetamide group. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications. The compound’s molecular formula is C₁₄H₁₄N₄O₂, with a molecular weight of 294.29 g/mol. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name

N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJYEAVBPFSQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Modifications

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide N-methyl replaced with 3-methylbutyl group C₁₇H₂₀N₄O₂ 312.37 Enhanced lipophilicity; potential improved blood-brain barrier penetration
N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide N-methyl replaced with 4-ethylphenyl group C₂₀H₁₈N₄O₂ 346.39 Increased aromatic interactions; possible kinase inhibition
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide Thioether linkage at pyrimidine C2; 4-methylphenyl substitution C₂₁H₁₉N₅O₂S 405.47 Improved metabolic stability; sulfur enhances hydrogen bonding
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxy group at phenyl ring C₂₁H₁₆F₃N₅O₃S 475.44 Electron-withdrawing group increases electrophilicity; potential antimicrobial activity

Pharmacological Activity Comparisons

  • Antichagasic Activity: Pyrimido[5,4-b]indole derivatives with 4-aminoquinoline substituents (e.g., compound 10d) exhibit dual anticruzain and antichagasic activity, while pyrimidine analogs (e.g., 10e) show high selectivity for Chagas disease but lack anticruzain activity .
  • Anticancer Potential: Indole derivatives with chlorobenzoyl and methoxy groups (e.g., compound 10j) demonstrate moderate anticancer activity against Bcl-2/Mcl-1 targets, suggesting substituent-dependent cytotoxicity .
  • TLR4 Modulation : Sulfonyl and sulfinyl acetamide derivatives (e.g., compounds 2 and 3) exhibit selective Toll-like receptor 4 (TLR4) inhibition, with sulfonyl groups favoring higher purity and stability .

Target Selectivity and Mechanism

  • Kinase Inhibition: The 4-ethylphenyl-substituted analogue () shows nanomolar affinity for tyrosine kinases due to aryl group interactions with hydrophobic pockets.
  • Antiparasitic Action: Electron-deficient substituents (e.g., nitro groups in ) enhance cruzain inhibition, while electron-rich groups (e.g., methoxy in ) favor Trypanosoma cruzi membrane disruption .

Biological Activity

N-methyl-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a compound belonging to the class of pyrimidoindole derivatives, which have garnered attention for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidoindole framework, which is known for its potential interactions with various biological targets. The IUPAC name for this compound is this compound. Its molecular formula is C14H14N4O2C_{14}H_{14}N_4O_2, and it has a molecular weight of 270.29 g/mol.

PropertyValue
Molecular FormulaC14H14N4O2C_{14}H_{14}N_4O_2
Molecular Weight270.29 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , thereby influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against key enzymes involved in disease processes. For example, studies have shown that related pyrimidoindole derivatives can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .

Receptor Modulation

The compound may also function as a modulator of neurotransmitter receptors. This interaction can lead to alterations in signal transduction pathways that are critical in various physiological processes.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Inhibitory effects noted against Escherichia coli and Salmonella typhi.

The minimum inhibitory concentration (MIC) values indicate that the compound possesses potent antimicrobial properties comparable to established antibiotics .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In vitro assays revealed that it exhibits cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast)12.50
A549 (Lung)26.00
HepG2 (Liver)17.82

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammatory responses.

Case Studies

  • Study on Antibacterial Activity : A study conducted on several derivatives including N-methyl derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was crucial for enhancing antimicrobial activity .
  • Anticancer Evaluation : In a comparative study involving multiple pyrimidoindole derivatives, N-methyl derivatives were found to exhibit superior cytotoxicity against MCF7 and A549 cell lines compared to other tested compounds .

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